molecular formula C19H21Cl2N3O2S B4629090 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide

Cat. No. B4629090
M. Wt: 426.4 g/mol
InChI Key: TVMSNOZULDVIMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related hydrazinecarbothioamide compounds involves multiple steps, including the reaction of isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aromatic aldehydes, and further reactions to produce various derivatives. These processes are characterized by their efficiency in yielding target compounds and are instrumental in the development of chemically significant molecules (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure and crystallography of related compounds have been extensively studied through methods such as X-ray diffraction and Hirshfeld surface analysis. These studies provide detailed insights into the crystalline structure, hydrogen bonding interactions, and molecular geometry, which are crucial for understanding the physical and chemical behavior of these compounds (Sivajeyanthi et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity : Studies on compounds with similar structures have shown significant antimicrobial and antifungal activities. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests that the compound could be explored for its potential antimicrobial properties.

Synthesis, Characterization, and Biological Activities

  • Anticonvulsant Approach : Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were synthesized and evaluated for anticonvulsant activity and neurotoxicity. One such compound showed significant protection in seizure models, indicating a potential anticonvulsant approach through augmentation of GABAergic neurotransmission (Tripathi & Kumar, 2013).
  • Electrochemistry Behavior : Copper(II) and nickel(II) complexes with bis(thiosemicarbazone) ligands, including structures similar to the query compound, were synthesized and characterized. These complexes were studied for their electrochemistry behavior, showing the ability to stabilize low oxidation states of Cu(I) and Ni(I), which could be of interest for catalytic or materials science applications (Hosseini‐Yazdi et al., 2015).

Synthesis and Characterization for Various Applications

  • Characterization and Analysis : The synthesis and characterization of compounds, including crystal structure, Hirshfeld surface analysis, and frontier molecular orbital analysis, provide foundational insights for understanding the chemical and physical properties of novel compounds. This information is crucial for exploring the potential applications in various fields, such as materials science and drug design (Sivajeyanthi et al., 2017).

properties

IUPAC Name

1-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-(5-chloro-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2S/c1-12-5-6-15(21)11-16(12)22-19(27)24-23-18(25)4-3-9-26-17-8-7-14(20)10-13(17)2/h5-8,10-11H,3-4,9H2,1-2H3,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMSNOZULDVIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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